(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
Description
(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a substituted thiophene derivative featuring a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring and an aminomethyl (-CH₂NH₂) group at the 2-position of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications targeting diverse biological pathways. Its synthesis typically involves Suzuki-Miyaura coupling between brominated thiophene intermediates and boronic acid derivatives, followed by nitrile reduction using agents like LiAlH₄. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the aminomethyl group provides a handle for further functionalization or salt formation.
Properties
IUPAC Name |
[4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCUMYJTDLQRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Bond Formation
The thiophene core is typically functionalized at the 4-position via Suzuki-Miyaura coupling. A brominated thiophene intermediate reacts with 3-(trifluoromethoxy)phenylboronic acid under palladium catalysis. For example:
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Bromination : Thiophen-2-ylmethanamine is protected with tert-butoxycarbonyl (Boc) to yield N-Boc-thiophen-2-ylmethanamine. Bromination at the 4-position using N-bromosuccinimide (NBS) in DMF achieves 85–90% conversion.
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Coupling : The bromothiophene (1 equiv), 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2 equiv) in THF/DMF (3:1) are heated at 80°C for 12 h.
Key Data :
Amine Protection and Deprotection Sequences
The primary amine group is protected during harsh reaction conditions to prevent side reactions. Boc and diphenylmethylidene are common protective groups.
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Reagents : Boc₂O (1.1 equiv), DMAP (0.1 equiv) in CH₂Cl₂.
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Yield : >95% after 2 h at 25°C.
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Acidic Conditions : 4 M HCl in dioxane (2 h, 25°C) removes Boc, yielding the free amine.
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Alternative : Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) for 1 h achieves quantitative deprotection.
Alternative Synthetic Pathways
Reductive Amination of Thiophene Carbaldehydes
A less common route involves condensing 4-(3-(trifluoromethoxy)phenyl)thiophene-2-carbaldehyde with ammonia under reductive conditions:
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Condensation : The carbaldehyde (1 equiv) and ammonium acetate (5 equiv) in MeOH are stirred at 25°C for 6 h.
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Reduction : NaBH₄ (2 equiv) is added at 0°C, followed by warming to 25°C for 2 h.
Limitations : Lower yield compared to cross-coupling routes due to competing imine hydrolysis.
Chloropyrazine-Based Coupling (Patent Adaptation)
A patent describing analogous pyrazine derivatives suggests substitutive strategies:
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Intermediate Synthesis : (3-Chloropyrazin-2-yl)methanamine is coupled with 3-(trifluoromethoxy)phenol via nucleophilic aromatic substitution.
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Conditions : K₂CO₃ (2 equiv), DMF, 100°C, 24 h.
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 70–75 | >98 | High |
| Reductive Amination | 50–55 | 90–95 | Moderate |
| Chloropyrazine Route | 60–65 | 95 | Low |
Catalyst Costs : Pd(PPh₃)₄ adds ~$150/g to the Suzuki route, whereas reductive amination uses cheaper NaBH₄ (~$5/g).
Chemical Reactions Analysis
Types of Reactions
(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Notably, it has been synthesized as part of studies aimed at creating novel anti-tuberculosis agents. Research indicated that derivatives of this compound exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, suggesting potential for further development as anti-tuberculosis drugs .
Case Study : In a study published in the Journal of Medicinal Chemistry, compounds related to (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine were synthesized and tested for their biological activity. The results showed that certain derivatives had significant antibacterial properties, which could be further explored for therapeutic use .
Material Science
The unique trifluoromethoxy group in the compound contributes to its electronic properties, making it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being researched due to its potential to enhance charge transport and stability in electronic devices.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Electron Affinity | High |
| Thermal Stability | Moderate |
| Charge Mobility | Enhanced due to trifluoromethoxy group |
Agrochemical Potential
Research is also exploring the use of this compound as a potential agrochemical. Its structural features may impart herbicidal or fungicidal properties, making it suitable for agricultural applications.
Case Study : Preliminary studies have indicated that similar thiophene-based compounds can inhibit plant pathogens effectively. Further research is needed to confirm the efficacy and safety of this compound in agricultural settings.
Mechanism of Action
The mechanism of action of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are structurally or functionally related to (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, differing in substituents, aromatic systems, or pharmacological profiles:
Heterocycle-Substituted Methanamines
- (4-(Thiophen-2-yl)phenyl)methanamine (18) Structure: Replaces the trifluoromethoxy phenyl group with a simple phenyl ring. Synthesis: LiAlH₄ reduction of a nitrile precursor.
- (4-(Selenophen-2-yl)phenyl)methanamine (19) Structure: Selenium replaces sulfur in the thiophene ring. Impact: Increased polarizability and altered electronic properties due to selenium’s larger atomic size.
- (4-(Furan-2-yl)phenyl)methanamine (20) Structure: Oxygen replaces sulfur in the thiophene ring.
Trifluoromethoxy-Substituted Analogs
2-(4-(Trifluoromethoxy)phenyl)ethanamine
(2-(Trifluoromethoxy)phenyl)methanamine
Sulfonyl and Thiazole Derivatives
(5-((3-(1-Methyl-1H-pyrazol-4-yl)-4-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (9j)
- (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine Structure: Thiazole replaces thiophene, with a trifluoromethyl (-CF₃) group.
Data Tables
Key Findings and Implications
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs.
- Heterocycle Variations: Thiophene-to-selenophene or furan substitutions alter electronic properties, impacting material science applications.
- Sulfonyl Additions : Improve enzyme inhibition potency, as seen in LOX inhibitors.
Biological Activity
The compound (4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3N2S. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, while the thiophene ring contributes to its interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H10F3N2S |
| Molecular Weight | 284.28 g/mol |
| Functional Groups | Trifluoromethoxy, thiophene, amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, thiophene derivatives have been shown to act as voltage-gated sodium channel blockers , which are crucial in the development of anesthetics and anticonvulsants. These interactions can modulate the activity of various enzymes and receptors, leading to potential therapeutic effects in neurological disorders and other conditions.
Biological Activity
Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced potency in various biological assays. For instance, studies have shown that such modifications can significantly increase the inhibition of serotonin uptake and enhance the efficacy against certain targets like reverse transcriptase enzymes .
Key Biological Activities
- Anticonvulsant Activity : The compound has been assessed for its anticonvulsant properties using models such as the maximal electroshock (MES) test. Results suggest a significant reduction in seizure activity, indicating potential use in epilepsy treatment.
- Antitumor Efficacy : Preliminary studies indicate that compounds with similar structures exhibit promising antitumor activity, potentially through inhibition of lysyl oxidase (LOX), which is involved in extracellular matrix remodeling .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of a series of thiophene derivatives, including those with trifluoromethoxy substitutions. The results demonstrated that certain derivatives exhibited a marked decrease in seizure frequency compared to control groups .
- Inhibition Studies : Research on similar thiophene compounds revealed that modifications involving trifluoromethoxy groups led to a 6-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
- Pharmacokinetic Properties : The incorporation of trifluoromethoxy groups has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability, making these compounds suitable candidates for further drug development .
Q & A
Q. What are the established synthetic routes for (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step approach:
- Step 1 : Boc protection of thiophen-2-ylmethanamine to prevent unwanted side reactions.
- Step 2 : Bromination at the 5-position of the thiophene ring to introduce a reactive site for cross-coupling.
- Step 3 : Suzuki-Miyaura coupling with (4-(trifluoromethoxy)phenyl)boronic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF/water .
- Step 4 : Deprotection of the Boc group using HCl/dioxane or TFA to yield the final amine. Optimization tips: Adjust catalyst loading (0.5–5 mol%), temperature (80–100°C), and solvent polarity to improve coupling efficiency. Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : Confirm regiochemistry of the thiophene ring and substitution patterns on the aryl group.
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., dehalogenated or homocoupled species).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
- Elemental Analysis : Verify empirical formula, especially for intermediates with halogens (e.g., brominated precursors).
Q. What are the primary challenges in scaling up the synthesis, and how can they be mitigated?
Challenges include:
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) or elevated temperatures during coupling.
- Byproduct Formation : Optimize stoichiometry of boronic acid (1.2–1.5 equivalents) and employ scavengers (e.g., activated carbon).
- Safety Concerns : Handle brominated intermediates and LiAlH4 (if used for nitrile reduction) under inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., heterocyclic replacements) impact biological activity or physicochemical properties?
Derivatives such as (5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine and (1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanamine exhibit varied bioactivity due to:
- Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability but may reduce solubility.
- Heterocyclic Rigidity : Oxadiazole rings improve target binding affinity compared to thiophene in some kinase assays .
| Derivative | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| Thiophene core (parent) | 12 nM | 8.2 |
| Oxadiazole analog | 5 nM | 4.1 |
| Triazole analog | 18 nM | 10.5 |
Q. What strategies enable stereoselective synthesis of enantiomers, and how are they purified?
Chiral resolution methods include:
- Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to separate enantiomers via recrystallization.
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H). Enantiomers like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride are isolated with >95% enantiomeric excess (ee) using these methods .
Q. How can computational modeling guide the design of analogs with improved target binding?
- Docking Studies : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets. Example: Introducing electron-donating groups at the 3-position of the phenyl ring increased potency by 30% in a tubercular ATP synthase model .
Contradictions and Resolutions
Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?
Variability arises from:
- Oxygen Sensitivity : Degradation of Pd catalysts; use degassed solvents and inert gas lines.
- Boronic Acid Quality : Ensure boronic acids are >98% pure and free from boroxines.
- Base Selection : Replace Na₂CO₃ with Cs₂CO₃ for higher pH in challenging couplings .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
